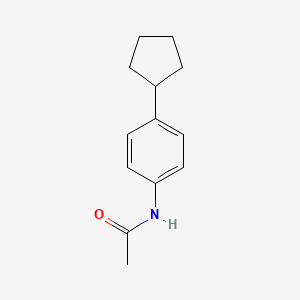

N-(4-cyclopentylphenyl)acetamide

Description

N-(4-cyclopentylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted at the para-position with a cyclopentyl group.

Properties

Molecular Formula |

C13H17NO |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

N-(4-cyclopentylphenyl)acetamide |

InChI |

InChI=1S/C13H17NO/c1-10(15)14-13-8-6-12(7-9-13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,14,15) |

InChI Key |

IVDRNAIZXKUHBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2CCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Analgesic and Anti-Hypernociceptive Activity

Several N-phenylacetamide derivatives exhibit notable analgesic properties. For instance:

- N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Demonstrated analgesic efficacy comparable to paracetamol, attributed to the electron-withdrawing sulfonamide group and piperazine moiety enhancing receptor binding .

- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37): Showed anti-hypernociceptive activity in inflammatory pain models, likely due to sulfonamide-mediated modulation of ion channels or enzymes .

Comparison : The cyclopentyl group in N-(4-cyclopentylphenyl)acetamide is less polar than sulfonamide substituents, which may reduce solubility but enhance blood-brain barrier penetration. Its steric bulk could hinder binding to analgesic targets, suggesting lower potency compared to sulfonamide derivatives.

Anticancer Activity

Quinazoline-sulfonyl acetamides exhibit strong anticancer effects:

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) , N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) , and N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) : Inhibited growth in HCT-1, SF268, HT-15, MCF-7, and PC-3 cancer cell lines via kinase inhibition or DNA intercalation .

Comparison: The cyclopentyl group lacks the electron-deficient quinazoline-sulfonyl moiety critical for DNA interaction.

Antimicrobial and Antifungal Activity

Sulfonamide-linked acetamides show broad-spectrum activity:

- 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) and N-(3-isopropylphenyl)acetamide (48) : Effective against gram-positive bacteria due to sulfonamide-thiazole synergy .

- N-(thiazol-2-yl)acetamide (49) and N-(6-chloropyridin-2-yl)acetamide (50) : Exhibited antifungal activity via heterocyclic ring interactions .

Comparison: The cyclopentyl group’s non-polar nature may reduce affinity for bacterial or fungal targets compared to sulfonamide-thiazole derivatives. However, its hydrophobicity could enhance membrane disruption in gram-positive pathogens.

Enzyme Binding and Receptor Agonism

Pyridine-containing acetamides (e.g., 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide) bind tightly to SARS-CoV-2 main protease (−22 kcal/mol affinity) via pyridine-His163 interactions . Pyridazinone derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists, activating calcium mobilization in neutrophils .

Comparison: The cyclopentyl group lacks hydrogen-bonding capacity, likely reducing enzyme affinity compared to pyridine or pyridazinone analogs. However, its bulk may stabilize hydrophobic pockets in receptor-binding sites.

Physicochemical Properties

- Crystal Structure: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit monoclinic or orthorhombic systems influenced by electron-withdrawing groups .

- Solubility: Polar substituents (e.g., amino in N-(4-aminophenyl)acetamide) enhance water solubility, whereas cyclopentyl’s hydrophobicity likely reduces it .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.